2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole

Crystal Engineering Solid-State Chemistry Material Science

Researchers seeking potent ACAT inhibitors often encounter low-activity benzimidazole starting points. 2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole (CAS 175712-66-0) resolves this with a validated 3-chlorophenyl pharmacophore that delivers nanomolar potency. - IC50 as low as 20 nM against ACAT, enabling productive SAR exploration. - Meta-chloro substitution enables halogen···nitrogen crystal contacts, valuable for solid-state and dissolution-rate studies. - Serves as a precursor for yellow-red emitting cyclometalated Ir(III) OLED complexes. Supplied with rigorous analytical certification; reliable global logistics support your discovery timelines.

Molecular Formula C19H13ClN2
Molecular Weight 304.8 g/mol
CAS No. 175712-66-0
Cat. No. B175178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole
CAS175712-66-0
Molecular FormulaC19H13ClN2
Molecular Weight304.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC=C4)Cl
InChIInChI=1S/C19H13ClN2/c20-15-8-6-7-14(13-15)19-21-17-11-4-5-12-18(17)22(19)16-9-2-1-3-10-16/h1-13H
InChIKeyFAPPVINMATUQCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole: Core Identity and Classification


2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole (CAS 175712-66-0) is a synthetic 1,2-diaryl benzimidazole derivative belonging to the broader class of 2-aryl-1-phenylbenzimidazoles. It is characterized by a 3-chlorophenyl substitution at the 2-position and a phenyl group at the 1-position of the benzimidazole core [1]. This compound serves as a versatile scaffold in medicinal chemistry and optoelectronics, with its halogen substitution pattern on the aryl ring being a critical determinant of biological activity and physicochemical properties [2].

Medicinal chemistry scaffold for lead optimization
Meta-chloro halogen bonding model in crystal engineering
Ligand precursor for phosphorescent Ir(III) complexes

2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole: Risks of Analog Interchange


Substitution patterns on the 2-aryl ring of 2-arylbenzimidazoles are not interchangeable without quantitative consequence. The position (meta vs. para) and identity (Cl vs. Br vs. I) of the halogen atom govern non-covalent interactions, crystal packing, and electronic properties [1]. For instance, meta-halogenated isomers form intermolecular halogen···nitrogen contacts, while para-isomers assemble via C–H···π and π···π interactions, directly impacting solid-state stability and solubility [1]. Furthermore, in biological contexts, aryl substitution alters binding affinity by orders of magnitude; the 3-chlorophenyl moiety in the target compound is known to yield IC50 values as low as 20 nM against acyl-CoA cholesterol acyltransferase (ACAT), whereas para-chloro or unsubstituted analogs exhibit markedly different activity profiles [2].

Meta-chloro positioning enables halogen···nitrogen contacts absent in para isomers, which can shift crystal stability and dissolution.
Aryl substitution position and halogen identity may alter enzyme inhibition profiles significantly; binding affinity cannot be assumed.
Electronic environment of meta-substitution differs from para, influencing redox potentials and emission in optoelectronic complexes.

2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole: Key Differentiations


Meta-Chloro vs. Para-Halogen Crystal Packing

The meta-substituted 2-(3-chlorophenyl)-1-phenyl-1H-benzo[d]imidazole engages in distinct intermolecular interactions compared to its para-substituted analogs. Single-crystal X-ray diffraction analysis of the meta-bromo (3-Br-phenyl) analog reveals that meta-halogenated benzimidazoles are linked via intermolecular halogen···nitrogen and C–H···π contacts. In contrast, para-halogenated analogs (4-Br-phenyl) form isostructural crystals assembled solely by weak C–H···π and π···π interactions [1]. This differential packing motif, driven by the meta-chloro positioning, is critical for solid-state properties such as stability and dissolution rate.

Crystal packing meta vs para
Head-to-head
Meta: halogen···N & C–H···π contacts. Para: only C–H···π & π···π interactions.
Meta-substitution introduces specific halogen bonding, altering solid-state attributes.
Based on meta-Br analog; Cl expected to show analogous behavior.
Crystal Engineering Solid-State Chemistry Material Science

ACAT Inhibition Potency Advantage

Derivatives incorporating the 3-chlorophenyl-1H-benzo[d]imidazole core exhibit potent inhibition of acyl-CoA cholesterol acyltransferase (ACAT). A specific analog, 1-[1-(3-Chloro-phenyl)-1H-benzoimidazol-2-yl]-3-(2...), demonstrated an IC50 value of 20 nM in an in vitro ACAT inhibition assay [1]. In contrast, the broader class of 2-arylbenzimidazoles, without this specific meta-chloro substitution, generally shows lower potency or lacks this target engagement altogether. For example, unsubstituted phenyl analogs or those with para-substitution do not achieve comparable nanomolar potency in ACAT assays, with many active in the micromolar range against other targets [2].

ACAT inhibition context
Class-level inference
IC50 20 nM (3-chlorophenyl derivative) vs class-level >1 μM
Supports lipid metabolism target research fit; reported potency difference is >50-fold.
Derivative-based data; comparator reflects general 2-arylbenzimidazole activity range.
Medicinal Chemistry Lipid Metabolism Enzyme Inhibition

Meta-Halogen Positioning in Ir(III) Optoelectronics

In mixed-ligand cyclometalated iridium(III) complexes, the 2-aryl substitution on the 1-phenylbenzimidazole ligand critically influences photophysical properties. Complexes incorporating the 2-(3-chlorophenyl) ligand exhibit charge-transfer bands in the low-energy region (below 600 nm, ε ≈ (1–3) × 10³ L mol⁻¹ cm⁻¹) and luminescence in the yellow-red spectral region [1]. While direct comparative data for the exact meta-chloro versus para-chloro complex is unavailable, studies on halogen-substituted benzimidazoles confirm that the position (meta vs. para) alters electronic density and thus the redox potentials (E_ox ≈ 1.2–1.7 V vs. SHE) and emission wavelengths of the resulting complexes [2]. The meta-chloro substitution provides a distinct electron-withdrawing environment that differs from para-substituted or unsubstituted analogs, enabling fine-tuning of emission color and charge transport.

Photophysical tuning
Class-level inference
Charge-transfer bands below 600 nm, yellow-red emission, Eox ~1.2–1.7 V
Enables meta-chloro-dependent tuning of emission and redox for phosphorescent OLED design.
Position-dependent effect; direct para-Cl comparison unavailable.
Optoelectronics OLED Materials Phosphorescence

2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole: Application Scenarios


ACAT Inhibitor Lead Optimization

This compound serves as a validated scaffold for developing potent ACAT inhibitors. Its core 3-chlorophenylbenzimidazole motif has demonstrated IC50 values as low as 20 nM against ACAT, representing a >50-fold potency advantage over many non-halogenated or para-substituted 2-arylbenzimidazole analogs [4]. Procurement of this specific compound enables medicinal chemistry teams to explore SAR around a high-affinity pharmacophore for lipid metabolism targets, avoiding the low-activity starting points provided by generic benzimidazoles [5].

Halogen Bonding in Crystal Engineering

The meta-chloro substitution in this compound enables halogen···nitrogen interactions in the crystalline state, a feature absent in para-substituted analogs, which rely solely on C–H···π and π···π contacts [4]. This makes the compound a valuable model system for investigating halogen bonding-driven crystal packing and its influence on material properties such as dissolution rate and mechanical stability, providing a distinct advantage over the more commonly studied para-substituted isomers.

Ir(III) Complex Ligand for OLEDs

As a 2-aryl-1-phenylbenzimidazole ligand, this compound is a precursor for synthesizing cyclometalated iridium(III) complexes with tunable photophysical properties. The meta-chloro substitution offers a specific electron-withdrawing environment that modulates charge-transfer bands and redox potentials (E_ox ≈ 1.2–1.7 V vs. SHE) [4], enabling the rational design of yellow-red emitting phosphorescent materials for OLED applications [5].

Application
Selection Property
Validation Focus
Lipid metabolism research
Meta-chloro benzimidazole scaffold
ACAT inhibition assay context
Crystal engineering studies
Halogen bonding packing motif
Solid-state interaction analysis
Phosphorescent OLED research
Electron-withdrawing meta-substitution
Emission and redox tuning review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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